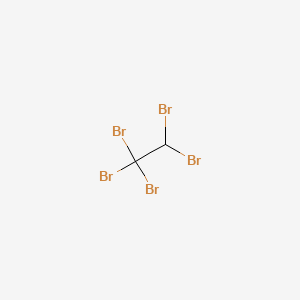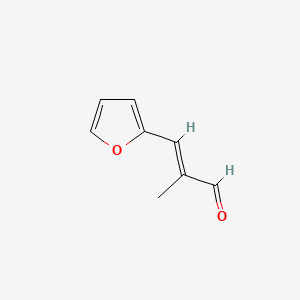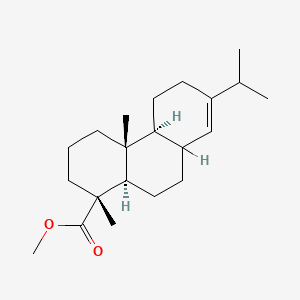
Silane, trimethyl(2-propynyloxy)-
Übersicht
Beschreibung
Silane, trimethyl(2-propynyloxy)- is a useful research compound. Its molecular formula is C6H12OSi and its molecular weight is 128.24 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, trimethyl(2-propynyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, trimethyl(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
PROPARGYLOXYTRIMETHYLSILANE, also known as trimethyl(prop-2-yn-1-yloxy)silane, 3-Trimethylsiloxy-1-propyne, (Propargyloxy)trimethylsilane, or Silane, trimethyl(2-propynyloxy)-, is primarily used as a synthetic intermediate in the synthesis of more complex molecules . The primary targets of PROPARGYLOXYTRIMETHYLSILANE are the molecules it is designed to react with in these synthetic processes .
Mode of Action
The mode of action of PROPARGYLOXYTRIMETHYLSILANE involves its interaction with these target molecules. It serves as a propargylation agent, introducing a propargyl group into these molecules . This propargylation reaction is a strategic step in a reaction sequence that results in the formation of more elaborate and complex structures .
Biochemical Pathways
PROPARGYLOXYTRIMETHYLSILANE affects the biochemical pathways involved in the synthesis of complex molecules. The introduction of the propargyl group opens up new synthetic pathways for further elaboration of these molecules . The downstream effects include the formation of more complex structures from the target compounds .
Result of Action
The molecular and cellular effects of PROPARGYLOXYTRIMETHYLSILANE’s action are seen in the resulting complex molecules it helps to synthesize. By introducing a propargyl group into these molecules, PROPARGYLOXYTRIMETHYLSILANE enables the formation of more complex structures .
Biochemische Analyse
Biochemical Properties
Propargyloxytrimethylsilane: plays a significant role in biochemical reactions due to its ability to act as a silylated acetylenic monomer . It is utilized in the synthesis of polytrialkylsiloxy-substituted macromolecules . The compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it has been reported to undergo polymerization in the presence of combined catalysts such as iron (III) propanoate and triethylaluminium . These interactions highlight the compound’s potential in creating novel biochemical pathways and products.
Cellular Effects
The effects of Propargyloxytrimethylsilane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting the overall cellular response. Additionally, its role in the synthesis of complex molecules can impact cellular metabolism by altering the availability of key metabolic intermediates.
Molecular Mechanism
At the molecular level, Propargyloxytrimethylsilane exerts its effects through binding interactions with biomolecules . The compound can act as a propargylation agent, introducing propargyl groups into target molecules . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound’s ability to participate in polymerization reactions suggests that it can influence the structural properties of biomolecules, thereby affecting their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyloxytrimethylsilane can change over time due to its stability and degradation properties . The compound is known to be moisture-sensitive, reacting slowly with water . This sensitivity can impact its long-term stability and effectiveness in biochemical experiments. Studies have shown that the compound’s activity can decrease over time, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of Propargyloxytrimethylsilane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating specific biochemical reactions . At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.
Metabolic Pathways
Propargyloxytrimethylsilane: is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux . The compound’s role as a propargylation agent allows it to modify key metabolic intermediates, thereby affecting the overall metabolic balance. Additionally, its interactions with specific enzymes can lead to changes in metabolite levels, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, Propargyloxytrimethylsilane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to bind to specific proteins also influences its accumulation and distribution within the cell.
Subcellular Localization
The subcellular localization of Propargyloxytrimethylsilane is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, where it can participate in biochemical reactions and influence cellular processes.
Eigenschaften
IUPAC Name |
trimethyl(prop-2-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRPJWCNCLSOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063956 | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5582-62-7 | |
| Record name | Trimethyl(2-propyn-1-yloxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5582-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(2-propynyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)










![2-[(Hydroxymethyl)amino]ethanol](/img/structure/B1585527.png)

